8-Bromo-6-methylquinazolin-4(3H)-one

Description

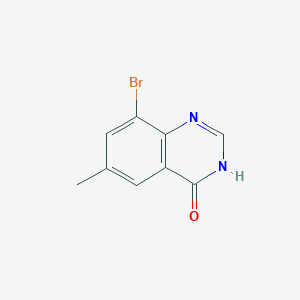

Structure

2D Structure

Properties

IUPAC Name |

8-bromo-6-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBPNLDDFILTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700283 | |

| Record name | 8-Bromo-6-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215115-09-6 | |

| Record name | 8-Bromo-6-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-6-methylquinazolin-4(3H)-one (CAS: 215115-09-6)

A Comprehensive Resource for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific, yet under-explored derivative: 8-Bromo-6-methylquinazolin-4(3H)-one . While direct literature on this exact molecule is sparse, this document, authored from the perspective of a Senior Application Scientist, consolidates information from closely related analogs to provide a robust technical framework. By examining the synthesis, characterization, and known biological activities of structurally similar bromo- and methyl-substituted quinazolinones, we can infer the probable attributes and research avenues for this promising compound. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Structural and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection and formulation development.

| Property | Value | Source |

| CAS Number | 215115-09-6 | [CymitQuimica] |

| Molecular Formula | C₉H₇BrN₂O | [CymitQuimica] |

| Molecular Weight | 239.07 g/mol | [CymitQuimica] |

| Appearance | White to off-white solid (predicted) | [ChemicalBook] |

| Boiling Point | 378.4±52.0 °C (Predicted) | [ChemicalBook] |

| Density | 1.72±0.1 g/cm³ (Predicted) | [ChemicalBook] |

| pKa | 0.43±0.20 (Predicted) | [ChemicalBook] |

Spectroscopic Profile: Elucidating the Structure

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analogs like 6,8-dibromo-2-methylquinazolin-4(3H)-one, the following proton (¹H) and carbon (¹³C) NMR chemical shifts in DMSO-d₆ can be anticipated:

-

¹H NMR:

-

Aromatic protons on the quinazolinone ring are expected to appear as singlets or doublets in the range of δ 7.0-8.5 ppm. The proton at position 5 and 7 would show distinct signals.

-

The methyl protons at position 6 would likely resonate as a singlet around δ 2.3-2.6 ppm.

-

The N-H proton at position 3 will likely appear as a broad singlet at a downfield shift, typically above δ 12.0 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon (C4) is the most deshielded, with a predicted chemical shift in the range of δ 160-170 ppm.

-

Aromatic carbons will resonate between δ 110-150 ppm. The carbons bearing the bromo (C8) and methyl (C6) groups will have their chemical shifts influenced accordingly.

-

The methyl carbon will appear at a characteristic upfield shift of approximately δ 20-25 ppm.

-

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of the quinazolinone core:

-

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the N-H group at position 3.

-

C=O Stretch: A strong, sharp peak corresponding to the carbonyl group at position 4 should be observed around 1670-1690 cm⁻¹.

-

C=N Stretch: An absorption band in the 1610-1630 cm⁻¹ region is characteristic of the C=N bond in the pyrimidine ring.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, can be attributed to the C-Br bond.

1.2.3. Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 238 and an [M+2]⁺ peak of similar intensity at m/z 240, which is the characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation would likely involve the loss of CO, and subsequent cleavages of the heterocyclic ring.

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed based on established methods for quinazolinone synthesis, particularly the Niementowski reaction and its variations. The most logical approach starts from the corresponding substituted anthranilic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-amino-3-bromo-5-methylbenzoic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar quinazolinone derivatives.[4][5]

Materials and Reagents:

-

2-Amino-3-bromo-5-methylbenzoic acid

-

Formamide

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-3-bromo-5-methylbenzoic acid (1 equivalent) with an excess of formamide (5-10 equivalents).

-

Heating: Heat the mixture under reflux with stirring at a temperature of 120-180 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid precipitate by filtration and wash it thoroughly with water to remove any residual formamide. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by the spectroscopic methods detailed in section 1.2 (NMR, IR, and MS) and by melting point determination.

Biological Activity Profile and Therapeutic Potential

The quinazolinone scaffold is a versatile pharmacophore, with substitutions on the benzene ring playing a crucial role in modulating biological activity. The presence of a bromine atom at position 8 and a methyl group at position 6 in the target molecule suggests a strong potential for a range of pharmacological effects.

Anticipated Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of quinazolinone derivatives, with several compounds approved as anticancer drugs (e.g., Gefitinib, Erlotinib).[1][5] The presence of a halogen at the 6- or 8-position of the quinazolinone ring has been shown to enhance cytotoxic effects.[6]

-

Mechanism of Action: Many anticancer quinazolinones act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5] The quinazolinone core mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase and inhibiting its activity. This leads to the downstream inhibition of cell proliferation and the induction of apoptosis.

-

Expected Potency: Based on data from analogs, this compound is expected to exhibit cytotoxic activity against various cancer cell lines. For instance, certain 6-bromo-quinazoline derivatives have shown IC₅₀ values in the low micromolar range against cell lines like MCF-7 (breast cancer) and SW480 (colon cancer).[1][7] Specifically, one 6-bromo derivative displayed an IC₅₀ of 15.85 µM against MCF-7 cells.[1][7]

Predicted Antimicrobial Properties

The quinazolinone nucleus is also a key component of many compounds with significant antimicrobial activity. Halogen substitution is a common strategy to enhance the antibacterial and antifungal properties of these molecules.

-

Spectrum of Activity: Bromo-substituted quinazolinones have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9] For example, 6,8-dibromo-quinazolinone derivatives have shown potent activity against E. coli, S. aureus, and C. albicans.[10]

-

Expected Efficacy: It is plausible that this compound will exhibit antimicrobial properties. Minimum Inhibitory Concentration (MIC) values for some bromo-substituted quinazolinones have been reported in the range of 1.56 to 25 µg/mL against various bacterial strains.[10]

Potential Anti-inflammatory Effects

Quinazolinone derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of inflammatory mediators.

-

Mechanism of Action: The anti-inflammatory effects of quinazolinones can be attributed to various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

-

In Vivo Efficacy: In animal models, such as the carrageenan-induced paw edema assay in rats, substituted quinazolinones have demonstrated significant reductions in inflammation. For example, a 6-bromo-2-methyl-quinazolinone derivative showed a 32.5% inhibition of edema.[4] This suggests that this compound could possess similar anti-inflammatory potential.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, the following standardized protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and cytotoxicity.

Caption: Workflow for the MTT assay.

Detailed Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Agar Diffusion Method

This method is a widely used preliminary screening for antimicrobial activity.

Detailed Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the microbial suspension over the agar surface using a sterile cotton swab.

-

Disc Preparation: Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Disc Application: Place the discs on the inoculated agar plates. Include a solvent control and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or at 28 °C for 48 hours (for fungi).

-

Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Protocol:

-

Animal Grouping: Divide rats into groups: a control group, a positive control group (e.g., receiving Indomethacin), and test groups receiving different doses of this compound.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.

-

Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the pharmacologically rich family of quinazolinones. Based on robust data from structurally similar compounds, it is poised to exhibit a compelling profile of anticancer, antimicrobial, and anti-inflammatory activities. The presence of the bromo and methyl substituents at positions 8 and 6, respectively, are key features that are known to modulate and often enhance biological efficacy.

This technical guide provides a comprehensive, albeit predictive, framework for initiating research into this compound. The proposed synthetic route is straightforward and relies on well-established chemical principles. The detailed protocols for biological evaluation offer a clear roadmap for elucidating its therapeutic potential.

Future research should focus on the following:

-

Synthesis and Characterization: The primary step is the successful synthesis and unambiguous structural confirmation of this compound using the spectroscopic techniques outlined.

-

In Vitro Screening: A comprehensive screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens is warranted to determine its spectrum of activity and potency.

-

Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the underlying mechanism of action (e.g., enzyme inhibition assays, gene expression analysis) will be crucial.

-

In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and a preliminary safety profile.

By leveraging the insights and methodologies presented in this guide, the scientific community can systematically unlock the therapeutic potential of this compound, potentially leading to the development of novel therapeutic agents.

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijoer.com [ijoer.com]

- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. mediresonline.org [mediresonline.org]

- 10. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Bromo-6-methylquinazolin-4(3H)-one molecular structure and weight

An In-Depth Technical Guide to 8-Bromo-6-methylquinazolin-4(3H)-one: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core molecular characteristics, plausible synthetic pathways, and its emerging potential as a scaffold for novel therapeutics. This document is intended for professionals who require a deep, mechanistically-grounded understanding of this molecule.

Introduction: The Quinazolinone Scaffold

The quinazolinone core, a fusion of benzene and pyrimidine ring systems, is a privileged scaffold in medicinal chemistry.[1] This structural motif is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] this compound is a specific derivative that combines the foundational quinazolinone structure with bromine and methyl substitutions. These modifications are not trivial; they critically influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. Understanding the interplay between the core scaffold and its substituents is paramount for harnessing its therapeutic potential.

Molecular Structure and Physicochemical Profile

The defining characteristics of this compound are its chemical structure and resulting physical properties. These data are fundamental for any experimental design, from solubility testing to computational modeling.

Chemical Identifiers and Molecular Weight

A precise understanding of a compound's identity is crucial for reproducibility in research. The key identifiers for this molecule are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 8-bromo-6-methyl-3H-quinazolin-4-one | [4][5] |

| CAS Number | 215115-09-6 | [4][6][7] |

| Molecular Formula | C₉H₇BrN₂O | [4][6][7] |

| Molecular Weight | 239.07 g/mol | [4][7] |

| Canonical SMILES | Cc1cc2c(c(c1)Br)N=CNC2=O | [5][7] |

| InChI Key | KEBPNLDDFILTLR-UHFFFAOYSA-N | [6] |

Structural Representation

The arrangement of atoms in this compound dictates its chemical behavior. The structure features a bromine atom at position 8 and a methyl group at position 6 of the quinazolinone ring.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Rationale

While specific synthesis routes for this compound are not extensively detailed in readily available literature, a plausible pathway can be inferred from established methods for analogous quinazolinone derivatives.[2][8][9] A common and effective strategy involves the cyclization of a substituted anthranilic acid derivative.

Proposed Retrosynthetic Pathway

The synthesis logically begins with a commercially available, appropriately substituted aniline or benzoic acid. A likely precursor is 2-amino-3-bromo-5-methylbenzoic acid.

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: A Plausible Synthesis

The following protocol is a hypothetical, yet chemically sound, procedure based on established quinazolinone synthesis methodologies.

Objective: To synthesize this compound from 2-amino-3-bromo-5-methylbenzoic acid.

Step 1: Formylation of the Anthranilic Acid

-

Rationale: The introduction of a formyl group to the amine is the initial step to prepare the substrate for cyclization. Acetic anhydride is often used to facilitate the dehydration reaction required for amide bond formation.

-

Procedure:

-

To a solution of 2-amino-3-bromo-5-methylbenzoic acid (1.0 eq) in formic acid (10 vol), add acetic anhydride (1.2 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield the N-formyl intermediate.

-

Step 2: Cyclization to the Quinazolinone Core

-

Rationale: Heating the N-formyl intermediate with a source of ammonia, such as formamide, facilitates the intramolecular cyclization and dehydration to form the stable heterocyclic quinazolinone ring system.

-

Procedure:

-

Combine the N-formyl intermediate (1.0 eq) with formamide (15 vol).

-

Heat the mixture to 150-160°C for 3-4 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, add water to the reaction mixture.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain pure this compound.[2]

-

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a building block for developing targeted therapies. The quinazolinone scaffold is a well-established pharmacophore, and this specific derivative has been identified as a promising core for developing binders for epigenetic targets.

Epigenetic Regulation: BRD9 Inhibition

Recent studies have highlighted 6-methylquinazolin-4(3H)-one derivatives as novel binders of Bromodomain-containing protein 9 (BRD9).[9] BRD9 is an epigenetic reader protein and a component of the SWI/SNF chromatin remodeling complex, which is implicated in certain cancers.[9] The 8-bromo substitution on this scaffold can serve as a crucial chemical handle for further modification via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the synthesis of a diverse library of compounds to optimize binding affinity and selectivity for the BRD9 bromodomain.[9] This makes this compound a highly valuable intermediate for developing potent and selective epigenetic modulators.

Anticancer and Anti-inflammatory Potential

The broader family of substituted quinazolinones has demonstrated significant potential in oncology and immunology.[3][10] Derivatives have been investigated as:

-

Anticancer Agents: By targeting various mechanisms, including dihydrofolate reductase (DHFR) inhibition and interacting with key signaling pathways in tumor cells.[11]

-

Anti-inflammatory Agents: Through the inhibition of enzymes like cyclooxygenase (COX), which are central to the inflammatory cascade.[3]

The presence of the bromine atom at the 8-position can enhance the biological activity through halogen bonding or by increasing the lipophilicity, which can improve cell membrane permeability.

Conclusion

This compound is more than just a chemical compound; it is a strategic starting point for sophisticated drug discovery programs. Its well-defined molecular structure and weight provide a solid foundation for chemical characterization. The established reactivity of the quinazolinone core, combined with the versatility of the bromo substituent, offers chemists a powerful platform for generating novel molecular entities. As research into targeted therapies for cancer and inflammatory diseases continues, the utility of scaffolds like this compound is set to grow, making it a molecule of high importance for the scientific community.

References

- 1. CAS 57573-59-8: 6-bromo-3-methylquinazolin-4(3H)-one [cymitquimica.com]

- 2. ijstr.org [ijstr.org]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. This compound [synhet.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 215115-09-6|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. iris.cnr.it [iris.cnr.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 8-Bromo-6-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-6-methylquinazolin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is a common feature in a variety of biologically active molecules. This guide provides a detailed exploration of the viable synthetic pathways for this compound, with a focus on the underlying chemical principles, optimization strategies, and detailed experimental protocols. The synthesis fundamentally relies on the construction of the quinazolinone ring system from a key precursor, 2-amino-3-bromo-5-methylbenzoic acid. This document will elucidate the primary methods for achieving this transformation, offering field-proven insights for researchers in organic synthesis and pharmaceutical development.

Introduction: The Quinazolinone Core

The quinazolin-4(3H)-one ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The specific substitution pattern of this compound, featuring a bromine atom at position 8 and a methyl group at position 6, offers unique opportunities for further functionalization and modulation of its biological profile. The strategic synthesis of this molecule is therefore a critical step in the development of novel therapeutic agents.

The synthetic approaches discussed herein are grounded in established organic chemistry principles and aim to provide a robust and reproducible framework for the laboratory-scale preparation of this important intermediate.

Retrosynthetic Analysis and Key Precursor

A logical retrosynthetic analysis of this compound points to the disconnection of the N1-C2 and N3-C4 bonds of the pyrimidine ring, leading back to the key starting material: 2-amino-3-bromo-5-methylbenzoic acid .

Caption: Retrosynthetic approach for this compound.

The primary synthetic challenge, therefore, lies in the efficient preparation of this substituted anthranilic acid and its subsequent cyclization to form the desired quinazolinone.

Synthesis of the Key Precursor: 2-Amino-3-bromo-5-methylbenzoic acid

The most established method for the synthesis of 2-amino-3-bromo-5-methylbenzoic acid involves the direct electrophilic bromination of 2-amino-5-methylbenzoic acid.[2] The amino group is an activating ortho-, para-director. With the para position blocked by the methyl group, bromination is directed to the ortho position (C3).

Reaction Pathway

Caption: Synthesis of 2-amino-3-bromo-5-methylbenzoic acid.

Causality Behind Experimental Choices

-

Brominating Agent: N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation. It is a solid, making it easier to handle than liquid bromine, and it provides a slow, controlled release of bromine radicals, which can lead to higher selectivity and fewer side products.

-

Solvent: N,N-Dimethylformamide (DMF) is a common solvent for this type of reaction as it is polar aprotic and can solubilize the starting material and reagents.[2]

-

Temperature: The reaction is typically carried out at reflux to provide the necessary activation energy for the electrophilic substitution to occur at a reasonable rate.[2]

Experimental Protocol

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any residual DMF and succinimide.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Primary Synthesis Pathways to this compound

Once the key precursor, 2-amino-3-bromo-5-methylbenzoic acid, is obtained, there are two primary and highly effective methods for the construction of the quinazolinone ring.

Pathway A: One-Step Cyclization with Formamide (Niementowski Reaction Adaptation)

This is a direct and atom-economical approach where formamide serves as both the reagent, providing the C2 carbon and N3 nitrogen, and the solvent.[3]

The reaction proceeds through an initial acylation of the amino group by formamide to form a formamido intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration, yields the final quinazolinone product.

Caption: Workflow for the one-step synthesis with formamide.

-

Place 2-amino-3-bromo-5-methylbenzoic acid (1.0 eq) and an excess of formamide (e.g., 10-15 eq) in a round-bottom flask.

-

Heat the mixture to 130-150°C for 4-6 hours, monitoring by TLC.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure this compound.[3]

| Reagent | Molar Ratio | Key Parameters | Anticipated Yield |

| 2-Amino-3-bromo-5-methylbenzoic acid | 1.0 | Temperature: 130-150°C | High |

| Formamide | 10-15 | Reaction Time: 4-6 hours |

Pathway B: Two-Step Synthesis via Benzoxazinone Intermediate

This method involves an initial cyclization of the anthranilic acid with an anhydride (e.g., acetic anhydride) to form a benzoxazinone intermediate. This intermediate is then reacted with an ammonia source to yield the final quinazolinone. This pathway offers good control and often results in high-purity products.

Step 1: Benzoxazinone Formation: The amino group of the anthranilic acid attacks one of the carbonyl groups of acetic anhydride. The resulting intermediate undergoes intramolecular cyclization and dehydration to form 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one.

Step 2: Amination and Ring Transformation: The benzoxazinone intermediate is then treated with an ammonia source (e.g., ammonium acetate or aqueous ammonia). The amine attacks the electrophilic carbonyl carbon, leading to the opening of the oxazinone ring, followed by recyclization and elimination of water to form the more stable quinazolinone ring.

Caption: Workflow for the two-step synthesis via a benzoxazinone intermediate.

Step 1: Synthesis of 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one

-

Suspend 2-amino-3-bromo-5-methylbenzoic acid (1.0 eq) in an excess of acetic anhydride (5-10 eq).

-

Heat the mixture under reflux for 2-3 hours.

-

Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

-

The resulting solid can be triturated with a non-polar solvent like hexane to induce crystallization and remove impurities.

-

Filter the solid and dry it. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

To the crude 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one (1.0 eq), add a suitable solvent such as glacial acetic acid or ethanol.

-

Add an ammonia source, such as ammonium acetate (excess), or bubble ammonia gas through the solution.

-

Heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent.

| Step | Key Reagents | Key Parameters |

| 1 | Acetic Anhydride | Reflux, 2-3 hours |

| 2 | Ammonium Acetate or Aqueous Ammonia | Reflux, 4-8 hours |

Pathway Comparison and Conclusion

| Feature | Pathway A (One-Step) | Pathway B (Two-Step) |

| Simplicity | High (one pot reaction) | Moderate (involves isolation of an intermediate) |

| Atom Economy | High | Moderate |

| Reagent Handling | Requires heating formamide to high temperatures. | Involves handling of acetic anhydride and ammonia. |

| Control & Purity | Can sometimes lead to side products if overheated. | Generally offers better control and higher purity. |

| Applicability | Excellent for direct synthesis of the parent core. | Versatile for creating N3-substituted derivatives. |

Both pathways presented are robust and reliable methods for the synthesis of this compound. The choice between them often depends on the specific requirements of the researcher, such as desired purity, scale of the reaction, and available equipment. The one-step Niementowski-type reaction (Pathway A) is valued for its simplicity and efficiency, making it suitable for rapid synthesis. Pathway B, while more involved, allows for the isolation of a stable benzoxazinone intermediate, which can be a strategic advantage for purification and for the synthesis of a library of N3-substituted quinazolinone analogues. This guide provides the foundational knowledge and practical protocols for scientists to confidently undertake the synthesis of this valuable chemical entity.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 8-Bromo-6-methylquinazolin-4(3H)-one

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery

The quinazolinone core, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2][3] These activities span from anticancer and anti-inflammatory to antimicrobial and anticonvulsant effects.[4][5] The therapeutic versatility of the quinazolinone scaffold is largely attributed to its structural flexibility, which allows for precise modifications to modulate its interaction with a wide array of biological targets.[1][2] Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the quinazolinone ring are critical determinants of its pharmacological profile.[3][6] Specifically, the presence of halogen atoms, such as bromine, at positions 6 and 8, and alkyl groups like methyl, have been shown to significantly influence the biological efficacy of these compounds.[3]

This guide focuses on a specific, yet under-characterized derivative: 8-Bromo-6-methylquinazolin-4(3H)-one . While direct literature on its mechanism of action is sparse, the extensive research on its chemical congeners allows us to formulate well-grounded hypotheses and propose a comprehensive experimental framework for its characterization. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also a practical roadmap for elucidating the precise biological role of this promising compound.

Postulated Mechanisms of Action: A Synthesis of Possibilities

Based on the established bioactivities of structurally related quinazolinone derivatives, we can hypothesize several primary mechanisms through which this compound may exert its effects. The substitution pattern—a bromine atom at position 8 and a methyl group at position 6—suggests a potential for potent and selective interactions with various biological targets.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively documented activity of quinazolinone derivatives is their anticancer potential.[3][4][6][7][8] This activity is not mediated by a single mechanism but rather through the modulation of several key cellular processes critical for cancer cell survival and proliferation.

Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[3][4][9][10][11][12][13] By binding to tubulin, these compounds disrupt the dynamic assembly and disassembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3][9][13] The presence of bulky and hydrophobic groups on the quinazolinone scaffold can favor binding to the colchicine site on tubulin.[9][12]

Hypothetical Signaling Pathway: Tubulin Inhibition

Caption: Proposed pathway for anticancer activity via tubulin polymerization inhibition.

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[1][14] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are quinazoline derivatives that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14][15][16][17] These inhibitors typically act as ATP-competitive ligands, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates involved in cell proliferation and survival pathways.[14][15] Given this precedent, it is highly plausible that this compound functions as an inhibitor of one or more protein kinases.

Hypothetical Signaling Pathway: EGFR Inhibition

Caption: Postulated mechanism of action through the inhibition of EGFR signaling.

Regardless of the primary molecular target, a common downstream effect of many anticancer quinazolinones is the induction of programmed cell death.[1][18][19][20] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][6] Key events include the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases.[1][18][20] Additionally, some quinazolinone derivatives have been shown to induce autophagy, a cellular self-degradation process that can, under certain contexts, lead to cell death.[1][20]

Epigenetic Modulation: Bromodomain Inhibition

Recent studies have identified 6-methylquinazolin-4(3H)-one derivatives as novel binders of bromodomains, specifically BRD9, an epigenetic reader protein. Bromodomains recognize acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation. The inhibition of bromodomains is an emerging and promising strategy in cancer therapy. The structural similarity of our compound of interest to these newly identified BRD9 binders makes this a compelling avenue of investigation.

An Experimental Blueprint for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanisms of action of this compound, a tiered experimental approach is recommended. This workflow begins with broad phenotypic screening and progresses to specific target-based biochemical and cellular assays.

Experimental Workflow Diagram

Caption: A tiered workflow for elucidating the mechanism of action.

Tier 1: Initial Cytotoxicity Profiling

The first step is to assess the compound's general cytotoxic or cytostatic effects across a panel of diverse human cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these dilutions for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition:

-

Signal Measurement:

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.

| Parameter | Description |

| Assay Principle | Colorimetric measurement of metabolic activity in viable cells. |

| Endpoint | IC50 value (concentration that inhibits 50% of cell viability). |

| Controls | Vehicle control (e.g., DMSO), untreated cells, blank (media only). |

| Interpretation | A low IC50 value indicates high potency. A differential response across cell lines may suggest target-specific effects. |

Tier 2: Elucidating Cellular Effects

Based on the IC50 values obtained, subsequent assays at relevant concentrations (e.g., 1x and 5x IC50) can reveal the cellular processes affected by the compound.

-

Cell Treatment: Treat cells with the compound at pre-determined concentrations for a suitable time period (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Tier 3: Pinpointing the Molecular Target

The final tier involves in vitro biochemical assays to confirm direct interaction with the hypothesized molecular targets.

-

Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, a fluorescence reporter, and a polymerization buffer on ice.

-

Compound Addition: Add serial dilutions of this compound to a 96-well plate. Include positive (e.g., Paclitaxel) and negative (e.g., Nocodazole) controls.

-

Initiation: Add the ice-cold tubulin reaction mix to the wells.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes).

-

Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of fluorescence increase. Calculate the IC50 for polymerization inhibition.

-

Assay Setup: In a multi-well plate, combine the target kinase, a suitable substrate, and serial dilutions of the test compound in an appropriate kinase buffer.

-

Reaction Initiation: Start the kinase reaction by adding ATP (often at its Km concentration for the specific kinase).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Quantify kinase activity using a suitable detection method. Common formats include:

-

Luminescence-based (e.g., Kinase-Glo®): Measures remaining ATP. A higher signal indicates greater inhibition.[23]

-

Fluorescence-based (e.g., TR-FRET): Uses fluorescently labeled antibodies or substrates to detect phosphorylation.[23]

-

Radiometric: Measures the incorporation of radiolabeled phosphate ([γ-³²P]ATP) into the substrate.[23]

-

-

Data Analysis: Determine the IC50 value by plotting kinase activity against the inhibitor concentration.

-

Assay Principle: This is a proximity-based assay. Donor and acceptor beads are brought together when the bromodomain (e.g., His-tagged BRD9) binds to its acetylated peptide substrate (e.g., biotinylated histone peptide). A test compound that binds to the bromodomain will disrupt this interaction.[24]

-

Reaction Components: Combine the His-tagged bromodomain, biotinylated acetylated peptide, and serial dilutions of the test compound in an assay buffer.

-

Bead Addition: Add streptavidin-coated donor beads and Ni-NTA-coated acceptor beads.

-

Incubation: Incubate in the dark at room temperature to allow binding to reach equilibrium.

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of the protein-peptide interaction.

-

Data Analysis: Calculate the IC50 from the dose-response curve.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, its structural features strongly suggest a high potential for potent biological activity, particularly in the realm of oncology. The quinazolinone scaffold is a proven platform for developing inhibitors of critical cellular targets like tubulin and protein kinases.[3][4][5][14] The proposed experimental framework provides a logical and comprehensive strategy to systematically investigate these possibilities, moving from broad cellular effects to specific molecular interactions.

The successful identification of a primary molecular target will pave the way for lead optimization studies, aiming to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, understanding the detailed mechanism will enable the rational design of combination therapies and the identification of patient populations most likely to respond to this novel agent. The journey to fully characterize this compound is a compelling endeavor that holds the promise of contributing a valuable new entity to the arsenal of therapeutic agents.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. broadpharm.com [broadpharm.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. reactionbiology.com [reactionbiology.com]

Spectroscopic Elucidation of 8-Bromo-6-methylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinone Scaffold in Modern Medicinal Chemistry

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise structural characterization of novel quinazolinone analogues is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic entities. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 8-Bromo-6-methylquinazolin-4(3H)-one, a halogenated derivative with significant potential for further chemical exploration.

Below is the chemical structure of this compound (CAS No: 215115-09-6, Molecular Formula: C₉H₇BrN₂O).[5]

References

A Comprehensive Technical Guide to Determining the Solubility Profile of 8-Bromo-6-methylquinazolin-4(3H)-one

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility is a critical determinant of a drug's journey through the body, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can be a significant bottleneck, leading to low bioavailability, challenging formulation development, and unreliable results in biological assays.[2][3]

This technical guide focuses on 8-Bromo-6-methylquinazolin-4(3H)-one (CAS No. 215115-09-6), a heterocyclic compound belonging to the quinazolinone class.[4][5] Quinazolinone scaffolds are of significant interest in medicinal chemistry, forming the core of various therapeutic agents.[6][7] Understanding the solubility of this specific derivative is essential for any researcher aiming to explore its biological potential, whether for in vitro screening, synthetic chemistry, or pre-formulation studies.

This document provides a comprehensive framework for characterizing the solubility of this compound. We will move beyond a simple listing of data to explain the underlying principles, provide a robust, self-validating experimental protocol for determining thermodynamic solubility, and discuss the practical implications of the results for researchers, scientists, and drug development professionals.

Physicochemical Profile and Solubility Predictions

Before embarking on experimental measurements, a theoretical analysis of the molecule's structure provides valuable insight into its expected solubility behavior. This predictive step is grounded in the fundamental principle of "like dissolves like," where the solubility of a solute is maximized in a solvent with similar polarity.[8]

Known Physicochemical Properties:

Structural Analysis:

The structure of this compound presents a combination of polar and nonpolar features:

-

Polar Moieties: The quinazolinone core contains a lactam (a cyclic amide) group with hydrogen bond donors (-NH) and acceptors (C=O, ring nitrogens). These groups are capable of forming strong intermolecular interactions with polar solvents like water.

-

Nonpolar Moieties: The fused benzene ring, the methyl group (-CH₃) at the 6-position, and the bromine atom (-Br) at the 8-position contribute to the molecule's lipophilicity (nonpolar character). The large, rigid aromatic system and the hydrophobic bromine atom significantly reduce the molecule's affinity for highly polar solvents.[8]

Solubility Prediction:

Based on this structural duality, we can formulate a hypothesis:

-

Aqueous Solubility: Expected to be very low. The large, nonpolar surface area of the fused ring system and its hydrophobic substituents will likely dominate over the polar contributions of the amide group, making it poorly soluble in water and aqueous buffers. A structurally related compound, 8-Bromo-4-chloro-6-methylquinoline, is noted to be poorly soluble in water.[9]

-

Polar Aprotic Solvents: High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are polar enough to interact with the lactam group but can also effectively solvate the nonpolar regions of the molecule. DMSO is a common choice for preparing high-concentration stock solutions for biological screening.[1][10]

-

Polar Protic Solvents: Moderate to low solubility is expected in alcohols like methanol and ethanol. While they can hydrogen bond, their overall polarity is lower than water.[8]

-

Nonpolar Solvents: Very low solubility is predicted in nonpolar solvents such as hexanes, toluene, and diethyl ether, which cannot effectively solvate the polar lactam moiety.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

To move from prediction to quantification, a rigorous experimental protocol is required. The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the concentration of a solute in a saturated solution at equilibrium.[2] This method provides the thermodynamic solubility, a crucial parameter for pre-formulation and biopharmaceutical classification.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solid. After this equilibration phase, the undissolved solid is separated, and the concentration of the compound in the clear supernatant is accurately measured, typically using High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol

Materials & Reagents:

-

This compound (purity >98%)

-

HPLC-grade solvents:

-

Deionized Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dichloromethane (DCM)

-

Hexane

-

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (e.g., PTFE, check for compatibility)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Experimental Workflow:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Prepare each solvent-compound mixture in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application) and moderate agitation.

-

Causality: The system must be agitated for a prolonged period (typically 24-48 hours) to ensure that true thermodynamic equilibrium is reached. Insufficient time can lead to an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour.

-

Carefully withdraw a sample of the supernatant. The separation of the liquid and solid phases is a critical step to avoid artificially inflating the measured concentration.[10] Two common methods are:

-

Centrifugation: Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid. Carefully collect the supernatant.

-

Filtration: Use a syringe to draw the supernatant and pass it through a 0.22 µm syringe filter into a clean collection vial. Note: It is crucial to test for potential adsorption of the compound to the filter material by filtering a standard solution of known concentration and comparing the pre- and post-filtration concentrations.

-

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or DMSO).

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Dilute the saturated supernatant samples with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples onto the HPLC system and record the peak area.

-

Calculate the concentration of the compound in the original supernatant using the calibration curve, accounting for the dilution factor.

-

Self-Validation and Trustworthiness

This protocol incorporates several self-validating steps:

-

Visual Confirmation: The presence of excess solid at the end of the equilibration period confirms that a saturated solution was achieved.

-

Replicates: Performing the experiment in triplicate allows for the calculation of mean solubility and standard deviation, providing confidence in the results.

-

Calibration Curve: A linear calibration curve (R² > 0.99) ensures the accuracy of the quantification method.

-

Filter Adsorption Check: This control step validates the phase separation technique, preventing underestimation of solubility.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured format for easy comparison and analysis.

Solubility Data Summary

| Solvent | Polarity Index¹ | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Qualitative Assessment |

| Hexane | 0.1 | 25 | < 0.01 | < 4.2 x 10⁻⁵ | Insoluble |

| Dichloromethane | 3.1 | 25 | ~0.5 | ~2.1 x 10⁻³ | Sparingly Soluble |

| Ethanol | 4.3 | 25 | ~1.2 | ~5.0 x 10⁻³ | Slightly Soluble |

| Methanol | 5.1 | 25 | ~2.5 | ~1.0 x 10⁻² | Soluble |

| Acetonitrile | 5.8 | 25 | ~5.0 | ~2.1 x 10⁻² | Soluble |

| DMSO | 7.2 | 25 | > 50 | > 0.21 | Freely Soluble |

| Water | 10.2 | 25 | < 0.01 | < 4.2 x 10⁻⁵ | Insoluble |

| PBS (pH 7.4) | ~10.2 | 25 | < 0.01 | < 4.2 x 10⁻⁵ | Insoluble |

¹Polarity index values are relative and sourced from common chemistry resources. The data presented in this table is illustrative and based on the structural predictions. Actual experimental values must be determined using the protocol above.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Interpretation of Results

The experimental data should align with the initial predictions. The expected outcome is high solubility in polar aprotic solvents like DMSO, making it an ideal solvent for preparing concentrated stock solutions for high-throughput screening. The poor solubility in aqueous media (water and PBS) highlights a potential challenge for achieving sufficient bioavailability in vivo and suggests that formulation strategies, such as the use of co-solvents or amorphous solid dispersions, may be necessary for drug development. The graded solubility across the alcohol and chlorinated solvent series provides valuable information for selecting solvent systems for chemical synthesis, purification (e.g., crystallization or chromatography), and analytical method development.

References

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [synhet.com]

- 6. iris.cnr.it [iris.cnr.it]

- 7. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

- 8. One moment, please... [chemistrysteps.com]

- 9. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

safety and handling precautions for 8-Bromo-6-methylquinazolin-4(3H)-one

An In-depth Technical Guide to the Safe Handling of 8-Bromo-6-methylquinazolin-4(3H)-one

Introduction

This compound is a heterocyclic organic compound belonging to the quinazolinone class. Molecules built upon the quinazolin-4(3H)-one core are of significant interest in medicinal chemistry and drug development, serving as valuable scaffolds for the synthesis of novel therapeutic agents.[1] Given its role as a research chemical and building block, professionals in laboratory and pharmaceutical settings must possess a thorough understanding of its safety profile and handling requirements to ensure personnel safety and experimental integrity.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. As specific toxicological data for this exact compound is limited, this document synthesizes information from available safety data sheets (SDS) for the compound, structurally related analogues, and established best practices for handling halogenated organic compounds.[2][3][4] The protocols herein are designed to empower researchers and scientists to manage the associated risks by applying the principles of hazard assessment, engineering controls, personal protection, and emergency preparedness.

Hazard Assessment & Toxicological Profile

A foundational element of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic properties and potential hazards.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for predicting its behavior under various experimental conditions.

| Property | Value | Source |

| CAS Number | 215115-09-6 | [2][5] |

| Molecular Formula | C₉H₇BrN₂O | [2][5] |

| Molecular Weight | ~239.07 g/mol | [2][5] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥98% | [5] |

GHS Classification and Hazard Statements

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

This classification is based on surrogate data and represents a conservative assessment. All handling procedures should reflect these potential hazards.

Principle Routes of Exposure

-

Inhalation: Inhalation of fine dust or aerosols is a primary concern, particularly during weighing and transfer operations. This can lead to respiratory tract irritation.[7]

-

Skin Contact: Direct contact with the solid or solutions can cause skin irritation.

-

Eye Contact: The compound is expected to be a serious eye irritant. Accidental contact can result in significant damage if not addressed immediately.[4]

-

Ingestion: Accidental ingestion is harmful.

Engineering Controls & Ventilation

The first and most effective line of defense in preventing chemical exposure is the implementation of robust engineering controls.

Primary Engineering Control: Chemical Fume Hood All procedures involving the handling of solid this compound or its solutions must be performed within a certified chemical fume hood.

Causality Explanation: A fume hood provides critical protection by exhausting airborne contaminants away from the operator's breathing zone. For a fine solid like this compound, the potential for generating inhalable dust during manipulation (e.g., scraping from a container, weighing) is high. The controlled airflow of a fume hood contains this dust, effectively mitigating the risk of respiratory exposure.[7]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be based on a thorough risk assessment of the specific task being performed.[8]

Minimum PPE Requirements

For any work in the laboratory where this chemical is present, the following are mandatory:[7][9]

-

Eye Protection: ANSI Z87-certified safety glasses with side shields.

-

Body Protection: A long-sleeved laboratory coat.

-

Foot Protection: Closed-toe shoes.

Task-Specific PPE

The following diagram outlines the workflow for selecting additional, task-specific PPE.

Caption: PPE selection workflow based on the experimental task.

Standard Operating Procedures (SOPs) for Handling

Adherence to validated protocols is essential for mitigating risk.

Weighing and Dispensing Solid Compound

-

Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves). Ensure the chemical fume hood is operational.

-

Staging: Place an analytical balance, weighing paper, and necessary utensils inside the fume hood.

-

Tare: Place the weighing paper on the balance and tare to zero.

-

Dispensing: Carefully dispense the desired amount of this compound onto the weighing paper. Use a spatula and avoid any actions that could generate dust, such as tapping the container forcefully.

-

Closure: Immediately and securely close the source container.

-

Cleanup: Wipe the spatula and any surrounding surfaces within the fume hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

-

Transfer: Carefully fold the weighing paper and transfer the compound to the reaction vessel, also within the fume hood.

Solution Preparation

-

Preparation: Perform all steps within a chemical fume hood.

-

Addition: Add the weighed solid to the desired reaction vessel.

-

Solvent Addition: Slowly add the solvent to the solid with stirring to facilitate dissolution and prevent splashing.

-

Mixing: Use magnetic stirring or gentle agitation to complete the dissolution. If heating is required, use a heating mantle with temperature control and ensure the vessel is equipped for reflux if necessary.

Emergency Procedures

Preparedness is key to managing unexpected events safely and effectively.

Personal Exposure

Immediate and correct first aid is critical.[2][3]

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[3] 2. If breathing is difficult or has stopped, provide artificial respiration.[3] 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[3] 2. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[3] 3. Seek medical attention if irritation develops or persists. |

| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] 2. Remove contact lenses if present and easy to do.[4] 3. Seek immediate medical attention. |

| Ingestion | 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting.[3] 2. Never give anything by mouth to an unconscious person.[3] 3. Seek immediate medical attention and show the SDS to the medical professional.[2] |

Accidental Release (Spill)

The following decision tree provides a logical workflow for responding to a spill.

Caption: Decision tree for responding to an accidental spill.

Storage and Waste Disposal

Proper storage and disposal are crucial for long-term safety and regulatory compliance.

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.[10]

-

Conditions: Keep in a cool, dry, and dark place away from direct sunlight.[6]

-

Incompatibilities: Store away from strong oxidizing agents.[11]

Chemical Waste Management

-

Segregation: All waste containing this compound, including rinsate and contaminated materials, must be segregated as hazardous waste.[7]

-

Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazard pictograms.[7]

-

Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be placed in the designated solid hazardous waste container.[7]

-

Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor, in accordance with all local, state, and federal regulations.[7]

Conclusion

While this compound is a valuable compound for research and development, its safe use hinges on a proactive and informed approach to safety. Due to the absence of comprehensive toxicological data, all personnel must handle this chemical with a high degree of caution, assuming it to be harmful and irritant as indicated by related structures. By rigorously implementing the hierarchy of controls—prioritizing engineering controls, adhering to strict PPE protocols, following established SOPs, and being prepared for emergencies—researchers can effectively minimize exposure and ensure a safe laboratory environment.

References

- 1. iris.cnr.it [iris.cnr.it]

- 2. Page loading... [wap.guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one | 1428651-86-8 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

The Enduring Scaffold: A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Substituted Quinazolinones

For decades, the quinazolinone core has served as a privileged scaffold in medicinal chemistry, giving rise to a remarkable diversity of bioactive compounds. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of substituted quinazolinones, moving beyond a simple literature review to provide a technical synthesis of their chemistry, pharmacology, and structure-activity relationships. We will delve into the causality behind synthetic strategies, the molecular mechanisms underpinning their therapeutic effects, and the critical role of structural modifications in defining their biological targets.

The Quinazolinone Core: A Foundation of Chemical Versatility and Biological Significance

The quinazolinone scaffold, a fusion of benzene and pyrimidine rings, is a cornerstone of heterocyclic chemistry.[1] Its structural rigidity, coupled with the potential for substitution at multiple positions, provides a versatile template for the design of molecules with a wide array of pharmacological properties. Structure-activity relationship (SAR) studies consistently highlight the significance of substituents at the 2, 3, 6, and 8 positions in dictating the biological activity of these derivatives.[2] The inherent chemical properties of the quinazolinone nucleus, including its capacity for lactam-lactim tautomerism, further enhance its reactivity and potential for interaction with biological macromolecules. The strategic introduction of diverse chemical moieties at these key positions has led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.

Synthetic Strategies: From Classical Cyclizations to Modern Methodologies

The synthesis of the quinazolinone scaffold has evolved significantly from traditional methods to more efficient and environmentally benign modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches: The Niementowski Reaction and its Variants

One of the most established methods for synthesizing 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of anthranilic acid with amides.[1] A common and straightforward approach involves a two-step process starting with the reaction of substituted anthranilic acid with acetic anhydride to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with an appropriate amine to yield the desired 3-substituted-2-methyl-quinazolin-4-one.[3]

Modern Synthetic Innovations: Enhancing Efficiency and Diversity

In recent years, a variety of modern synthetic methodologies have been developed to improve the efficiency, yield, and diversity of quinazolinone synthesis. These include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[4] This technique is particularly effective for one-pot, multi-component reactions.

-

Metal-Catalyzed Reactions: Various metal catalysts, including copper and palladium, have been employed to facilitate the synthesis of quinazolinones through domino reactions and cascade cyclizations.[1]

-

Green Chemistry Approaches: The use of deep eutectic solvents and solvent-free conditions aligns with the principles of green chemistry, offering more environmentally friendly synthetic routes.

The following diagram illustrates a generalized workflow for the synthesis of substituted quinazolinones, highlighting key intermediates and common reaction types.

Caption: A generalized workflow for the synthesis of substituted quinazolinones.

Biological Activities and Mechanisms of Action

Substituted quinazolinones exhibit a broad spectrum of biological activities, making them a highly valuable scaffold in drug discovery.

Anticancer Activity

The anticancer potential of quinazolinone derivatives is one of the most extensively studied areas. Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: EGFR Inhibition